![molecular formula C8H9NO B1314074 3,4-Dihydro-2H-pyrano[3,2-b]pyridine CAS No. 70381-92-9](/img/structure/B1314074.png)

3,4-Dihydro-2H-pyrano[3,2-b]pyridine

Übersicht

Beschreibung

3,4-Dihydro-2H-pyrano[3,2-b]pyridine is a chemical compound with the molecular formula C8H9NO . It is a yellow liquid and has a molecular weight of 135.16 g/mol .

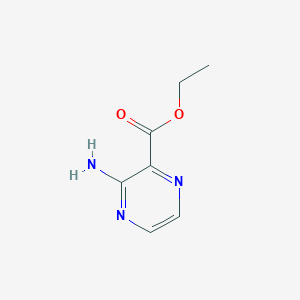

Synthesis Analysis

The synthesis of 3,4-Dihydro-2H-pyrano[3,2-b]pyridine has been reported in several studies . For example, one study described a highly practical and efficient preparation of pyrano pyran derivatives via an ionic liquid mediated and promoted multi-component reaction of aldehyde, 4-hydroxy-pyridin-2 (1H)-one or 4-hydroxy-2-pyranone, and malononitrile .

Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-2H-pyrano[3,2-b]pyridine can be represented by the InChI code: 1S/C8H9NO/c1-4-8-7(9-5-1)3-2-6-10-8/h1,4-5H,2-3,6H2 . The canonical SMILES representation is: C1CC2=C(C=CC=N2)OC1 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dihydro-2H-pyrano[3,2-b]pyridine include a molecular weight of 135.16 g/mol , a topological polar surface area of 22.1 Ų , and a complexity of 116 . The compound is a yellow liquid .

Wissenschaftliche Forschungsanwendungen

Application in PET Imaging for Neurological Disorders

Specific Scientific Field

This compound is used in the field of neuroimaging , specifically in Positron Emission Tomography (PET) imaging .

Summary of the Application

The compound “3,4-Dihydro-2H-pyrano[3,2-b]pyridine” is being explored as a class of negative allosteric modulators (NAMs) for PET imaging of metabotropic glutamate receptor 2 (mGluR2) . mGluR2 has been extensively studied as a therapeutic target for several brain disorders, such as schizophrenia, depression, and Alzheimer’s disease .

Methods of Application or Experimental Procedures

The lead compound 5-(2,4-difluorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide exhibited the most potent mGluR2 functional activity (IC50 = 6.0 nM) in a glutamate-induced calcium mobilization assay . Both compounds were evaluated for their functional affinities against mGluR2 using cAMP GloSensor assays in mGluR2-expressing HEK 293 cells .

Results or Outcomes Obtained

In the same cAMP GloSensor assay, compound 1 had a similar functional affinity as that of compound 2 with a mean Ki value of 59 nM and 63 nM, respectively .

Application in Green Chemistry

Specific Scientific Field

This compound is used in the field of Green Chemistry .

Summary of the Application

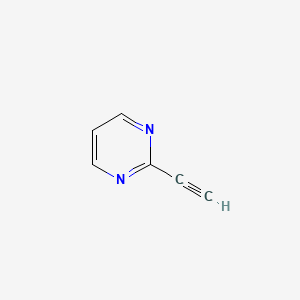

“3,4-Dihydro-2H-pyrano[3,2-b]pyridine” is used in the synthesis of pyrano[2,3-b]pyridine derivatives using microwave or solar energy . These derivatives are an important class of heterocyclic compounds due to their biological activities such as antitumor and antibacterial .

Methods of Application or Experimental Procedures

A one-pot multicomponent protocol is designed for the synthesis of pyrano[2,3-b]pyridone derivatives by reaction of equimolar amounts of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes and malononitrile, using both microwave heating and solar thermal energy in aqueous EtOH (50%) in the presence of a catalytic amount of K2CO3 .

Results or Outcomes Obtained

The products were obtained in 84–90% yields in 10–20 min by microwave heating, and in 90–96% yields in 2–3 h using solar energy .

Application in Organic Synthesis

Specific Scientific Field

This compound is used in the field of Organic Synthesis .

Summary of the Application

“3,4-Dihydro-2H-pyrano[3,2-b]pyridine” can be used as a reactant to synthesize tetrahydropyranylated product from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . It can also be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid . Furthermore, diverse 6-fluoro-3,4-dihydro-2H-pyrans have been prepared through derivatization of the cross-coupling products in a single step .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the sources .

Results or Outcomes Obtained

The specific results or outcomes obtained are not provided in the sources .

Application in Synthesis of Pyranoquinoline Derivatives

Specific Scientific Field

This compound is used in the field of Organic Chemistry .

Summary of the Application

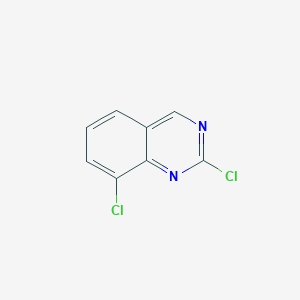

“3,4-Dihydro-2H-pyrano[3,2-b]pyridine” is used in the synthesis of pyranoquinoline and benzoquinoline derivatives . These derivatives are synthesized via a one-pot multicomponent reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzoquinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds .

Methods of Application or Experimental Procedures

The synthesis involves two processes of C–C bond formation (Michael addition) and intramolecular cyclization (by the attack of the oxygen atom of active methylene compounds) .

Results or Outcomes Obtained

The products were obtained in excellent yields (65–98%) .

Application in Synthesis of Dihydropyran Derivatives

Summary of the Application

“3,4-Dihydro-2H-pyrano[3,2-b]pyridine” can be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source .

Results or Outcomes Obtained

The specific results or outcomes obtained are not provided in the source .

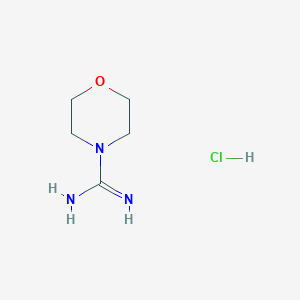

Application in Synthesis of Pyranopyrimidine Derivatives

Summary of the Application

“3,4-Dihydro-2H-pyrano[3,2-b]pyridine” is used in the synthesis of pyranopyrimidine derivatives .

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-pyrano[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-4-8-7(9-5-1)3-2-6-10-8/h1,4-5H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNARZJQXBMWIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=N2)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50500040 | |

| Record name | 3,4-Dihydro-2H-pyrano[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-2H-pyrano[3,2-b]pyridine | |

CAS RN |

70381-92-9 | |

| Record name | 3,4-Dihydro-2H-pyrano[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

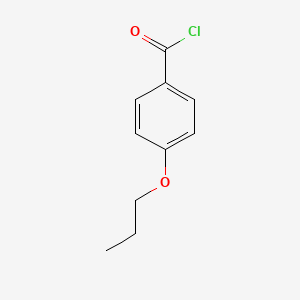

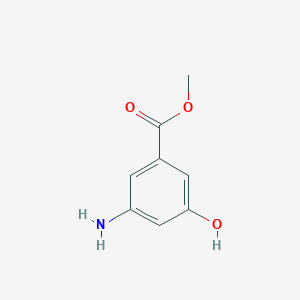

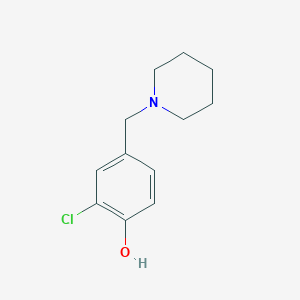

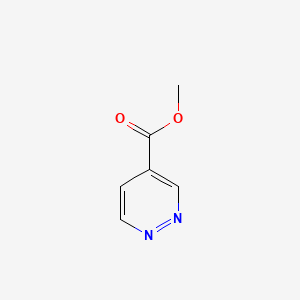

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one](/img/structure/B1313992.png)

![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)

![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)